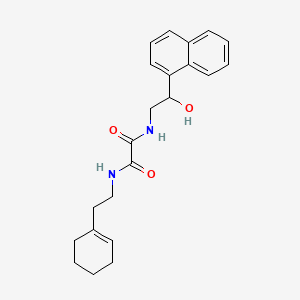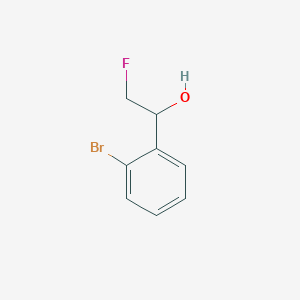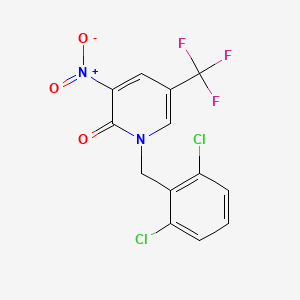
1-Fluorosulfonyloxy-3-sulfamoylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluorosulfonyloxy-3-sulfamoylbenzene is an organic compound with the molecular formula C6H6FNO5S2 It is a derivative of benzene, featuring both fluorosulfonyloxy and sulfamoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
1-Fluorosulfonyloxy-3-sulfamoylbenzene can be synthesized through direct fluorosulfonylation using fluorosulfonyl radicals. This method is considered concise and efficient for producing sulfonyl fluorides . The generation of fluorosulfonyl radicals can be achieved from different precursors, such as sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . The reaction typically involves the use of a suitable solvent and controlled reaction conditions to ensure the stability of the radicals and the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing advanced equipment to handle the reactive intermediates and ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-Fluorosulfonyloxy-3-sulfamoylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Addition Reactions: The sulfamoyl group can engage in addition reactions with electrophiles, forming new bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles like alkyl halides for addition reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonyl and sulfamoyl derivatives, which can be further utilized in organic synthesis and other applications.
科学的研究の応用
1-Fluorosulfonyloxy-3-sulfamoylbenzene has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with sulfonyl and sulfamoyl functionalities.
Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-fluorosulfonyloxy-3-sulfamoylbenzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Sulfonyl Fluorides: Compounds like sulfonyl fluorides share similar functional groups and reactivity patterns with 1-fluorosulfonyloxy-3-sulfamoylbenzene.
Fluorosulfates: These compounds contain the fluorosulfate anion and exhibit similar chemical behavior.
Uniqueness
This compound is unique due to the presence of both fluorosulfonyloxy and sulfamoyl groups on the benzene ring. This dual functionality provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
1-fluorosulfonyloxy-3-sulfamoylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO5S2/c7-15(11,12)13-5-2-1-3-6(4-5)14(8,9)10/h1-4H,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJLJZUIPGWZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Diethyl 3-methyl-5-[[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)
![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2808845.png)


![7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2808850.png)
![2-(Piperidine-1-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B2808852.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2808853.png)


![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B2808858.png)


![2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2808863.png)
